5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate
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Overview
Description
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the morpholin-4-ylmethyl group: This step involves the alkylation of the quinoline derivative with morpholine using a suitable alkylating agent.
Attachment of the 4-bromobenzoate group: The final step involves esterification or amidation reactions to attach the 4-bromobenzoate group to the quinoline derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylic acid: Another quinoline derivative with diverse biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H18BrClN2O3 |
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Molecular Weight |
461.7 g/mol |
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-bromobenzoate |
InChI |
InChI=1S/C21H18BrClN2O3/c22-16-5-3-14(4-6-16)21(26)28-20-15(13-25-8-10-27-11-9-25)12-18(23)17-2-1-7-24-19(17)20/h1-7,12H,8-11,13H2 |
InChI Key |
JUWRHSXZKPNPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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